2-o-Tolyl-pyrrolidine oxalic acid salt
CAS No.:
Cat. No.: VC13300717
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 2-(2-methylphenyl)pyrrolidine;oxalic acid |
| Standard InChI | InChI=1S/C11H15N.C2H2O4/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;3-1(4)2(5)6/h2-3,5-6,11-12H,4,7-8H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | ZXKUMZRMXBNWAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |
| Canonical SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with an o-tolyl group (2-methylphenyl). This structure forms a stable salt with oxalic acid (HOOC–COOH), which acts as a counterion via proton transfer to the pyrrolidine nitrogen. Key structural features include:
-
Pyrrolidine backbone: Confers rigidity and chiral centers, enabling stereoselective interactions.
-
o-Tolyl substituent: Introduces steric hindrance and aromaticity, influencing solubility and reactivity.
-
Oxalic acid: Enhances crystallinity and stability through ionic bonding.
Physicochemical Data
The following table summarizes critical properties derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 2-(2-methylphenyl)pyrrolidine; oxalic acid |
| SMILES | CC1=CC=CC=C1C2CCCN2.C(=O)(C(=O)O)O |
| InChI Key | ZXKUMZRMXBNWAU-UHFFFAOYSA-N |
| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |
The compound’s melting point and density remain uncharacterized in published literature, though its crystalline nature suggests a high decomposition temperature.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of 2-o-Tolyl-pyrrolidine oxalic acid salt involves two primary steps:
-
Formation of 2-o-Tolyl-pyrrolidine:
-
Pyrrolidine undergoes nucleophilic substitution with o-tolyl bromide in the presence of a base (e.g., K₂CO₃).
-
The reaction proceeds via an SN2 mechanism, yielding the tertiary amine intermediate.
-
-
Salt Formation with Oxalic Acid:
-
The amine intermediate is treated with oxalic acid in a polar solvent (e.g., ethanol).
-
Proton transfer from oxalic acid to the pyrrolidine nitrogen generates the ionic salt, which precipitates as yellow crystals.
-
Optimization and Yield
Reaction conditions are critical for maximizing yield:
-
Temperature: 70–80°C for 6–12 hours ensures complete conversion.
-
Solvent: Ethanol balances solubility and ease of crystallization.
-
Stoichiometry: A 1:1 molar ratio of amine to oxalic acid prevents residual acidity.
Reported yields exceed 85%, with purity confirmed via HPLC and NMR spectroscopy.
Applications in Pharmaceutical Research
Neurological Targets
The compound’s chiral centers make it a candidate for central nervous system (CNS) drug development. Pyrrolidine scaffolds are prevalent in:
-
Dopamine receptor modulators: Potential antipsychotic applications.
-
Acetylcholinesterase inhibitors: Investigated for Alzheimer’s disease .
Applications in Organic Synthesis
As a Chiral Auxiliary
The stereogenic centers in 2-o-Tolyl-pyrrolidine enable its use in asymmetric synthesis. Examples include:
-
Aldol reactions: Induction of enantioselectivity in ketone substrates.
-
Transition-metal catalysis: Ligand design for Suzuki-Miyaura couplings.
Salt Metathesis
The oxalate counterion can be exchanged with other acids (e.g., HCl, trifluoroacetic acid) to tailor solubility for specific reactions. This property is valuable in:
-
Peptide synthesis: pH adjustment during coupling steps.
-
Coordination chemistry: Preparation of metal-organic frameworks (MOFs).
Future Perspectives
Drug Discovery
Structural modifications could enhance GPR43 affinity, positioning this compound as a lead for metabolic syndrome therapies .
Material Science
Exploration of its MOF-forming potential may yield novel adsorbents for CO₂ capture.
Analytical Challenges
Prioritizing the characterization of unexplored properties (e.g., melting point, partition coefficient) will bolster its utility in industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume